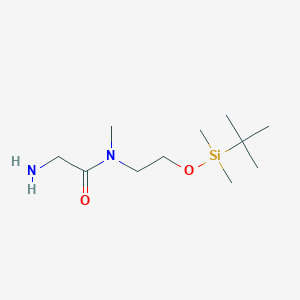
Ursolic Acid Acetate NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ursolic Acid Acetate NHS ester is a derivative of ursolic acid, a pentacyclic triterpenoid found in various plants. This compound is known for its significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The addition of the NHS ester (N-hydroxysuccinimide ester) enhances its reactivity, making it useful for bioconjugation and other chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ursolic Acid Acetate NHS ester typically involves the esterification of ursolic acid with acetic anhydride, followed by the introduction of the NHS ester. The reaction conditions often include the use of anhydrous solvents like dimethyl sulfoxide (DMSO) and catalysts such as pyridine. The process can be summarized as follows:
Esterification: Ursolic acid is reacted with acetic anhydride in the presence of pyridine to form ursolic acid acetate.
NHS Ester Introduction: The resulting ursolic acid acetate is then reacted with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of ursolic acid are esterified using acetic anhydride and pyridine.
NHS Ester Formation: The esterified product is then reacted with N-hydroxysuccinimide and DCC in industrial reactors to produce the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ursolic Acid Acetate NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Hydrolysis: In aqueous conditions, the NHS ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group to form amide bonds.
Aqueous Buffers: Used to control the pH during hydrolysis reactions.
Major Products Formed
Amide Derivatives: Formed from the reaction with primary amines.
Carboxylic Acids: Result from the hydrolysis of the NHS ester group.
Applications De Recherche Scientifique
Ursolic Acid Acetate NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through bioconjugation techniques.
Biology: Employed in the labeling of biomolecules for imaging and tracking studies.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to target specific cellular pathways.
Industry: Utilized in the development of new materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of Ursolic Acid Acetate NHS ester involves its ability to form stable amide bonds with primary amines, facilitating the attachment of various functional groups to biomolecules. This enhances the compound’s bioavailability and allows it to interact with specific molecular targets. In cancer research, it has been shown to inhibit the activity of key signaling pathways such as Akt, mTOR, and ERK, leading to reduced cell proliferation and increased apoptosis.
Comparaison Avec Des Composés Similaires
Ursolic Acid Acetate NHS ester is unique due to its enhanced reactivity and stability compared to other similar compounds. Some similar compounds include:
Oleanolic Acid: Another pentacyclic triterpenoid with similar biological activities but lower reactivity.
Betulinic Acid: Known for its anticancer properties but lacks the enhanced reactivity provided by the NHS ester group.
Lanosterol: A triterpenoid with different biological activities and structural features.
This compound stands out due to its ability to form stable conjugates with biomolecules, making it a valuable tool in various scientific and industrial applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53NO6/c1-21-13-18-36(31(41)43-37-28(39)11-12-29(37)40)20-19-34(7)24(30(36)22(21)2)9-10-26-33(6)16-15-27(42-23(3)38)32(4,5)25(33)14-17-35(26,34)8/h9,21-22,25-27,30H,10-20H2,1-8H3/t21-,22+,25+,26-,27+,30+,33+,34-,35-,36+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCCWZUPJWGNDY-TXVOCAPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)ON6C(=O)CCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)ON6C(=O)CCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8157858.png)
![5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8157866.png)
![5-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157867.png)
![3'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157874.png)
![5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8157883.png)
![5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8157890.png)







